molecular formula C11H15NO3 B5957806 2-(3-methoxyphenoxy)-N-methylpropanamide

2-(3-methoxyphenoxy)-N-methylpropanamide

Cat. No.: B5957806
M. Wt: 209.24 g/mol
InChI Key: QGNKALIHVOZDFO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-methylpropanamide is a chemical compound designed for research applications, strictly labeled For Research Use Only and not for diagnostic or therapeutic purposes. This compound belongs to the phenoxyacetamide class, which has shown significant promise in antimicrobial research. Specifically, related analogs are investigated as potent inhibitors of the Type III Secretion System (T3SS), a key virulence factor in Gram-negative bacterial pathogens like Pseudomonas aeruginosa . By targeting the T3SS, these compounds may disarm the bacteria without killing them, potentially reducing selective pressure for traditional antibiotic resistance . The (R)-enantiomer at the alpha-position of the propanamide chain is often critical for this inhibitory activity, suggesting a specific interaction with a biological target such as the T3SS needle protein . Researchers can utilize this compound to explore novel anti-virulence strategies and study the mechanisms of bacterial pathogenesis.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-6-4-5-9(7-10)14-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNKALIHVOZDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Methoxyphenyl/Substituted Phenoxy Propanamides

(a) 2-(6-Methoxynaphthalen-2-yl)-N-methylpropanamide
  • Structure: Contains a naphthalene ring substituted with a methoxy group instead of a phenoxy group.
  • Synthesis : Synthesized via reaction of naproxen with oxalyl chloride, followed by amidation .
  • Key Data : Molecular weight: ~260 g/mol (estimated from naproxen backbone).
(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methyl-2-furyl)methyl]propanamide
  • Structure: Shares the 2-methoxyphenoxy group but includes a tetrahydrothiophene sulfone and furylmethyl group.
  • Comparison : The additional sulfone and furan groups may improve metabolic stability but reduce solubility compared to the simpler N-methylpropanamide .

Aromatic Propanamides with Bioactive Substituents

(a) (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Combines a naphthalene-methoxy group with a chlorophenethyl chain.
  • Synthesis : Derived from naproxen and 2-(3-chlorophenyl)ethan-1-amine .
  • Key Data : Melting point: 46–48°C; ESI-MS m/z 662.17 [M + 1]+ .
  • Comparison : The chlorophenethyl group enhances hydrophobicity and may confer affinity for lipid-rich targets (e.g., CNS receptors) .
(b) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Structure : Features a tetrazole ring and multiple methoxy groups.
  • Key Data : Molecular formula C₂₀H₂₁N₅O₄; ChemSpider ID: MFCD28042544 .
  • Comparison : The tetrazole ring introduces hydrogen-bonding capacity and acidic properties (pKa ~4–5), which are absent in the target compound .

α-Aminoamide Derivatives

(a) (S)-(+)-2-[4-(3-Fluorobenzyloxy)benzylamino]-N-methylpropanamide
  • Structure: Contains a fluorobenzyloxy group and aminoamide backbone.
  • Biological Relevance : Demonstrated synergistic analgesic effects with gabapentin in preclinical models .

Physicochemical and Pharmacokinetic Trends

Lipophilicity (logP)

  • Target Compound: Estimated logP ~2.5 (based on methoxyphenoxy and methylamide groups).
  • Analog Comparisons :
    • 2-(6-Methoxynaphthalen-2-yl)-N-methylpropanamide : Higher logP (~3.2) due to naphthalene .
    • Tetrazole-containing analog : Lower logP (~1.8) due to polar tetrazole .

Q & A

Q. What are the optimal synthetic routes for 2-(3-methoxyphenoxy)-N-methylpropanamide, and what analytical techniques ensure purity?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the methoxyphenoxy group can be introduced via Williamson ether synthesis, using 3-methoxyphenol and a halogenated propanamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Post-synthesis, purity is confirmed using:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity.
  • Mass spectrometry (MS) for molecular weight confirmation .

Q. What spectroscopic methods are critical for characterizing this compound?

Key spectroscopic techniques include:

  • ¹H NMR : Identifies protons on the methoxyphenoxy group (δ 3.7–3.9 ppm for OCH₃) and the N-methylpropanamide moiety (δ 2.8–3.1 ppm for N-CH₃).
  • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and methoxy carbons at ~55 ppm.
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. What are common functionalization strategies for modifying the methoxyphenoxy or propanamide moieties?

Functionalization often involves:

  • Oxidation/Reduction : Use KMnO₄ to oxidize the methoxyphenoxy group or NaBH₄ to reduce amide carbonyls to amines.
  • Substitution Reactions : Replace the methoxy group with halogens (e.g., using PCl₅) or introduce alkyl chains via SN2 mechanisms .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in synthesizing derivatives?

Optimization requires:

  • Temperature Control : Higher temperatures (e.g., 100°C) favor nucleophilic substitution but may degrade sensitive groups.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Table 1 : Yield Optimization for Key Reactions

Reaction TypeReagentsSolventTemp. (°C)Yield (%)
Etherification3-Methoxyphenol, K₂CO₃DMF8078
Amide CouplingEDCl, HOBtDCMRT65
OxidationKMnO₄, H₂SO₄H₂O5082

Q. How can computational docking predict biological targets for this compound?

AutoDock4 or similar tools simulate ligand-receptor interactions. For example:

  • Prepare the compound’s 3D structure (e.g., using Open Babel).
  • Select target proteins (e.g., COX-2 or kinase enzymes) from the PDB database.
  • Analyze binding affinities (ΔG values) and hydrogen-bonding patterns to prioritize experimental validation .

Q. How to resolve contradictory data in biological activity assays?

Contradictions may arise from structural analogs with varying substituents. For instance:

  • Nitro vs. Methoxy Groups : Nitro-substituted analogs (e.g., 3-nitrophenyl derivatives) show higher anti-inflammatory activity but lower solubility, affecting assay reproducibility.
  • Dose-Dependent Effects : Use dose-response curves (IC₅₀/EC₅₀) to distinguish true activity from artifacts. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Table 2 : Comparative Biological Activity of Analogs

SubstituentTarget EnzymeIC₅₀ (µM)Solubility (mg/mL)
3-OCH₃COX-212.51.2
3-NO₂COX-28.70.3
4-ClKinase X45.00.9

Methodological Notes

  • Synthesis Optimization : Always use inert atmospheres (N₂/Ar) for moisture-sensitive reactions.
  • Data Reproducibility : Triplicate experiments with internal controls (e.g., known inhibitors) are critical for biological assays.
  • Computational Validation : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

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